Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Description
Chemical Structure and Key Features The compound "Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-" (CAS: 603947-55-3) is a triazinoindole derivative with a thioacetamide linker and distinct substituents:
- 8-Methoxy group: Electron-donating substituent on the indole ring, likely influencing electronic properties and receptor binding .
- 5-Methyl group: Enhances steric bulk and stability of the triazinoindole core .
Typical conditions involve carbodiimide-mediated amidation, followed by purification via column chromatography (petroleum ether/EtOAc) to achieve ≥95% purity .
Properties
Molecular Formula |
C16H17N5O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C16H17N5O2S/c1-4-7-17-13(22)9-24-16-18-15-14(19-20-16)11-8-10(23-3)5-6-12(11)21(15)2/h4-6,8H,1,7,9H2,2-3H3,(H,17,22) |
InChI Key |
BKLUJFNJGSVVCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1N=C(N=N3)SCC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The key steps include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles or other suitable reagents.
Coupling of Indole and Triazine Rings: The indole and triazine rings are then coupled through a thiolation reaction, where a thiol group is introduced to link the two rings.
Introduction of the Allyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group or the indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the indole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazine rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives, while reduction can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- exhibits significant biological activity. Its potential therapeutic effects can be attributed to its ability to interact with specific molecular targets involved in various diseases.
Potential Therapeutic Applications
-
Anticancer Activity : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, in vitro studies demonstrated that certain analogs exhibit potent cytotoxic effects against liver cancer HepG2 cells .
Compound IC50 (µM) Cancer Type 6d 10.32 Liver 6e 28.40 Liver - Antimicrobial Properties : The compound has shown promising antibacterial activity against various strains of bacteria. For example, a related acetamide derivative demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 11 µM .
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound suggest its potential in treating neurodegenerative diseases by modulating oxidative stress and inflammation pathways .
Case Studies
Several studies have investigated the applications of Acetamide derivatives in medicinal chemistry:
- Study on Anticancer Activity : A study evaluated the structure–activity relationship (SAR) of various N-substituted acetamides against HepG2 cells, revealing that compounds with electron-donating groups exhibited enhanced anti-proliferative activity .
- Antimicrobial Evaluation : Another research effort focused on synthesizing new acetamide derivatives and assessing their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications significantly improved antimicrobial potency .
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is part of a broader class of triazinoindole-thioacetamides. Key structural analogs and their distinguishing features are summarized below:
Pharmacological and Physicochemical Properties
- Lipophilicity : The N-allyl group in the target compound may improve membrane permeability compared to phenyl or halogen-substituted analogs (e.g., Compounds 15, 27) .
- Synthetic Yield: The target compound’s yield is unspecified, but similar derivatives (e.g., Compound 15) report modest yields (~32%) due to challenges in purifying bulky triazinoindole intermediates .
Structure-Activity Relationship (SAR) Insights
- Position 8 Modifications : Methoxy (target compound) vs. bromo (Compound 27) or isopropyl (CAS 5814-32-4) groups influence steric and electronic profiles, impacting target selectivity .
- N-Substituents: Allyl groups (target compound, ) may confer metabolic stability compared to short-chain alkyl or aryl groups (e.g., 4-phenoxyphenyl in Compound 24) .
- Thioacetamide Linker: Critical for hydrogen bonding; replacement with sulfonyl or oxy groups reduces activity in related triazinoindoles .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Estimated based on molecular formula.
Biological Activity
Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound with significant biological activity. Its unique structure features a triazino-indole moiety and an acetamide group, which contribute to its potential therapeutic effects. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is C16H17N5O2S. It has a molecular weight of approximately 343.4 g/mol. The compound's structure is characterized by the presence of a methoxy group and a thioether linkage, enhancing its chemical diversity and reactivity .
Anticancer Activity
Preliminary studies suggest that Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl exhibits notable anticancer properties. Research indicates that compounds within this class may interact with specific molecular targets involved in cancer progression. For instance:
- Mechanism of Action : The compound likely inhibits key enzymes or pathways associated with tumor growth and metastasis. Studies have shown that similar triazino-indole derivatives can induce apoptosis in cancer cells by modulating signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components may enhance its efficacy against various pathogens:
- Activity Spectrum : In vitro studies have demonstrated that Acetamide derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the methoxy and thioether groups may contribute to this activity by disrupting bacterial cell membranes .
Enzyme Inhibition
Research on enzyme inhibition highlights the potential of Acetamide derivatives in therapeutic applications:
These findings suggest that the compound could be developed as a lead for designing new inhibitors targeting these enzymes.
Case Studies
Several studies have investigated the biological activities of similar compounds to draw parallels and establish efficacy:
- Anticancer Efficacy : A study reported that triazino-indole derivatives showed IC50 values lower than standard chemotherapeutics against various cancer cell lines . This suggests that Acetamide could be similarly effective.
- Antimicrobial Testing : In a comparative study of thiazole derivatives with similar structures, compounds exhibited promising antibacterial activity against Staphylococcus aureus . The structural similarities imply potential for Acetamide to yield comparable results.
Q & A
Q. What are the standard synthetic routes for preparing this acetamide derivative, and how can reaction progress be monitored?
The compound can be synthesized via nucleophilic substitution reactions. For example, a chloroacetyl intermediate may react with a thiol-containing triazinoindole derivative in dimethylformamide (DMF) with potassium carbonate as a base. Reaction progress is typically monitored by thin-layer chromatography (TLC) to confirm completion . Post-reaction, the product is precipitated using water and purified via recrystallization (e.g., ethanol or DMF/acetic acid mixtures). Key characterization includes NMR (for substituent connectivity) and mass spectrometry (for molecular weight validation) .
Q. How can researchers validate the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and analytical methods:
Q. What biological activity screens are relevant for this compound?
Given its structural similarity to hypoglycemic and antimicrobial agents, prioritize:
- In vitro enzyme inhibition assays : Target enzymes like α-glucosidase or bacterial dihydrofolate reductase.
- Cytotoxicity studies : Use murine models (e.g., Wister albino mice) to evaluate acute toxicity (LD50) and organ-specific effects .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies include:
- Strict reproducibility protocols : Standardize solvent systems (e.g., DMSO concentration in cell cultures).
- Tautomerism analysis : Use computational tools (e.g., DFT calculations) to predict dominant tautomeric forms under experimental conditions, as thione-thiol equilibria can alter binding affinities .
- Impurity profiling : Employ LC-MS to identify byproducts from incomplete reactions or degradation .
Q. What computational methods optimize the synthesis and reactivity of this compound?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in key steps (e.g., thiol-disulfide exchange).
- Machine learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal solvents, catalysts, or temperatures.
- Reaction path search algorithms : Tools like GRRM or AFIR can propose alternative pathways to avoid side reactions .
Q. How can researchers design experiments to probe the compound’s mechanism of action?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding poses in enzyme active sites.
- Metabolomics : Track downstream metabolic changes in cell lines using LC-MS/MS .
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Continuous reactors minimize batch variability and enhance heat/mass transfer.
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted starting materials.
- Design of experiments (DoE) : Use factorial designs to optimize molar ratios, reaction time, and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
